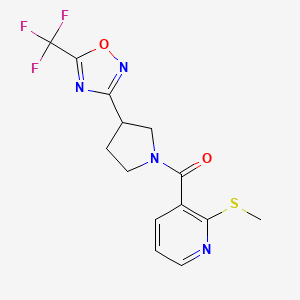
(2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a methylthio group, and a trifluoromethyl group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrrolidine rings would introduce some rigidity into the structure, while the other functional groups could influence its overall shape and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be involved in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the pyridine and pyrrolidine rings could influence its solubility and stability, while the trifluoromethyl group could affect its reactivity .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Research on similar compounds has focused on understanding their chemical structure and properties. For example, Swamy et al. (2013) explored isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, demonstrating the chlorine-methyl exchange rule and highlighting the complexity of their structural disorder. This study contributes to the broader understanding of heterocyclic compounds' structural dynamics, potentially including the compound Swamy et al., 2013.
Antimicrobial and Antimycobacterial Activities
Sidhaye et al. (2011) synthesized derivatives of nicotinic acid hydrazide, revealing their antimicrobial and antimycobacterial activities. While the direct compound wasn't studied, this research indicates the potential biological activities of structurally related compounds, suggesting possible applications in developing new antimicrobial agents Sidhaye et al., 2011.
Crystal Structure and DFT Studies
Huang et al. (2021) conducted a detailed study on the crystal structure and density functional theory (DFT) analysis of boric acid ester intermediates with benzene rings. Their findings offer insights into the molecular and electronic structure of similar compounds, which could be relevant for understanding the electronic properties and reactivity of the compound Huang et al., 2021.
Drug-likeness and Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds to investigate their drug-likeness properties and in vitro microbial activities. This study provides a framework for assessing the potential pharmacological applications of related compounds, including their effectiveness against various bacterial and fungal strains Pandya et al., 2019.
Reaction Mechanisms and Synthesis
Yakubkene and Vainilavichyus (1998) explored the reaction of a compound with amines, revealing the transformation and substitution mechanisms involved. This type of research is crucial for understanding how the compound might react under different conditions and could guide the synthesis of related compounds Yakubkene & Vainilavichyus, 1998.
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-24-11-9(3-2-5-18-11)12(22)21-6-4-8(7-21)10-19-13(23-20-10)14(15,16)17/h2-3,5,8H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKWYNLCLNRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2816345.png)
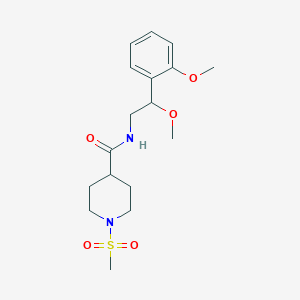

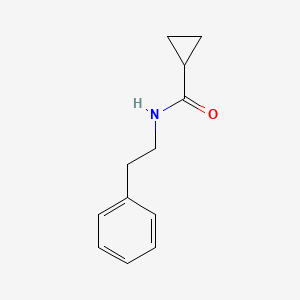

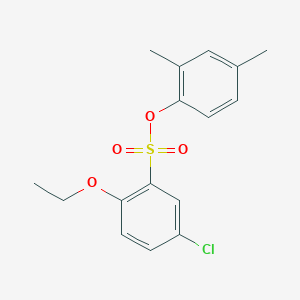
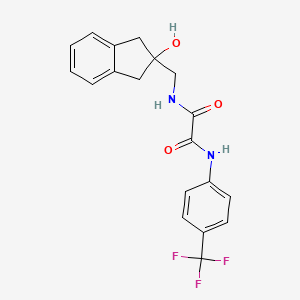
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)

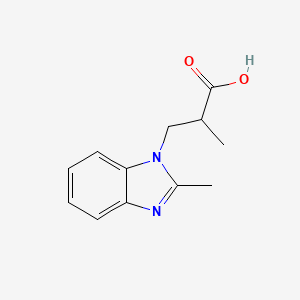
![3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816362.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)
![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)